

validation of anticancer activity of novel 4-methyl-1H-imidazole-2-carbaldehyde compounds

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Compound of Interest

Compound Name: 4-methyl-1H-imidazole-2-carbaldehyde

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Unveiling the Anticancer Potential of Novel Imidazole Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of various novel imidazole-based compounds. While specific data on **4-methyl-1H-imidazole-2-carbaldehyde** remains limited in the public domain, this document summarizes the significant preclinical findings for a range of structurally related imidazole derivatives, offering valuable insights into their therapeutic potential.

The imidazole scaffold is a prominent feature in many clinically used anticancer agents, attributed to its ability to interact with various biological targets.^[1] Researchers have synthesized and evaluated a multitude of novel imidazole derivatives, demonstrating a broad spectrum of anticancer activities across various cancer cell lines. This guide presents a comparative analysis of their in vitro cytotoxicity, offering a valuable resource for identifying promising lead compounds for further development.

In Vitro Anticancer Activity of Imidazole Derivatives

The cytotoxic effects of various imidazole-based compounds have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50)

values, a key indicator of a compound's potency, have been determined using standard assays such as the MTT and SRB assays.[2][3] The following tables summarize the IC50 values for several classes of imidazole derivatives, comparing their activity against different cancer cell lines and, in some cases, with standard chemotherapeutic drugs.

Compound Class	Derivative	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
N-fused Imidazoles	17a-17e	Kidney and Breast Cancer	Potent (specific values not detailed)	Etoposide, 5-Fluorouracil	Less Potent
Thiazolyl-Imidazoles	22	NUGC-3 (Gastric)	0.05	-	-
Benzimidazole Sulfonamides	22	A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)	0.15, 0.21, 0.33, 0.17	-	-
Benzimidazole-Cinnamide	21	A549 (Lung)	0.29	-	-
Imidazole-Pyrazole Hybrids	20d	A375P, WM3629 (Melanoma)	2.24, 0.86	Sorafenib	5.58, 0.65
Imidazole-Pyridine Hybrids	5c	BT474 (Breast)	35.56 (24h)	-	-
Substituted Imidazoles	5a (Kim-161)	T24 (Bladder)	56.11	-	-
Substituted Imidazoles	5b (Kim-111)	T24 (Bladder)	67.29	-	-

Compound Class	Derivative	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
FAK Inhibitors	9a-9d	U87-MG (Glioblastoma), HCT-116 (Colon), MDA-MB-231 (Breast), PC-3 (Prostate)	10 ⁻⁷ - 10 ⁻⁸ M	TAE-226	0.007 ± 0.002
Benzimidazole-Pyrazole	37	A549 (Lung)	2.2	Gefitinib	0.011 (EGFR inhibition)
Benzimidazole-Pyrazole	38	A549 (Lung)	2.8	Gefitinib	0.011 (EGFR inhibition)
Imidazole-1,2,4-oxadiazole Hybrids	1	MCF-7 (Breast)	3.02	Erlotinib	>10
Imidazoquinazoline Derivatives	-	HCT116, MCF-7, HepG-2	Lower than Erlotinib	Erlotinib	17.86, 13.0, 72.3
Gold (I) Imidazole Complex	II15	HepG2, SMMC-7721, Hep3B (Liver)	0.50, 0.92, 0.52	Cisplatin	Less Potent
Silver (I) Imidazole Complex	II25	SH-SY5Y (Neuroblastoma)	1.059	Cisplatin	9.987
Ruthenium (II) Imidazole Complex	II46	A2780cisR (Cisplatin-resistant Ovarian)	6.9	Cisplatin	9.7

Experimental Protocols

The evaluation of the anticancer activity of these imidazole derivatives relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for the most commonly cited assays.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[2]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

- Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]
- Protocol:
 - Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with various concentrations of the imidazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
 - MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
 - Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
 - Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
 - Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

2. Sulforhodamine B (SRB) Assay[3]

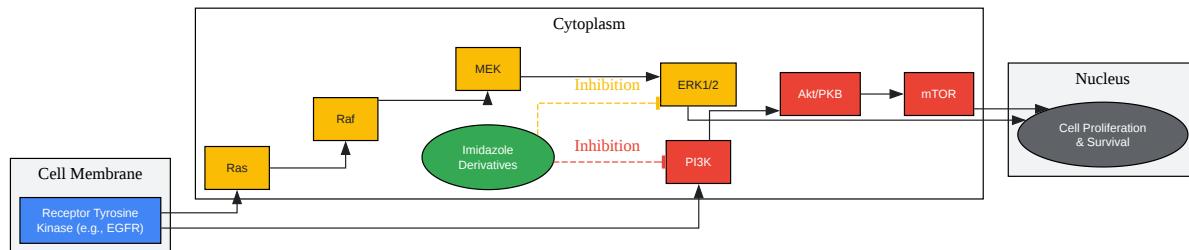
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

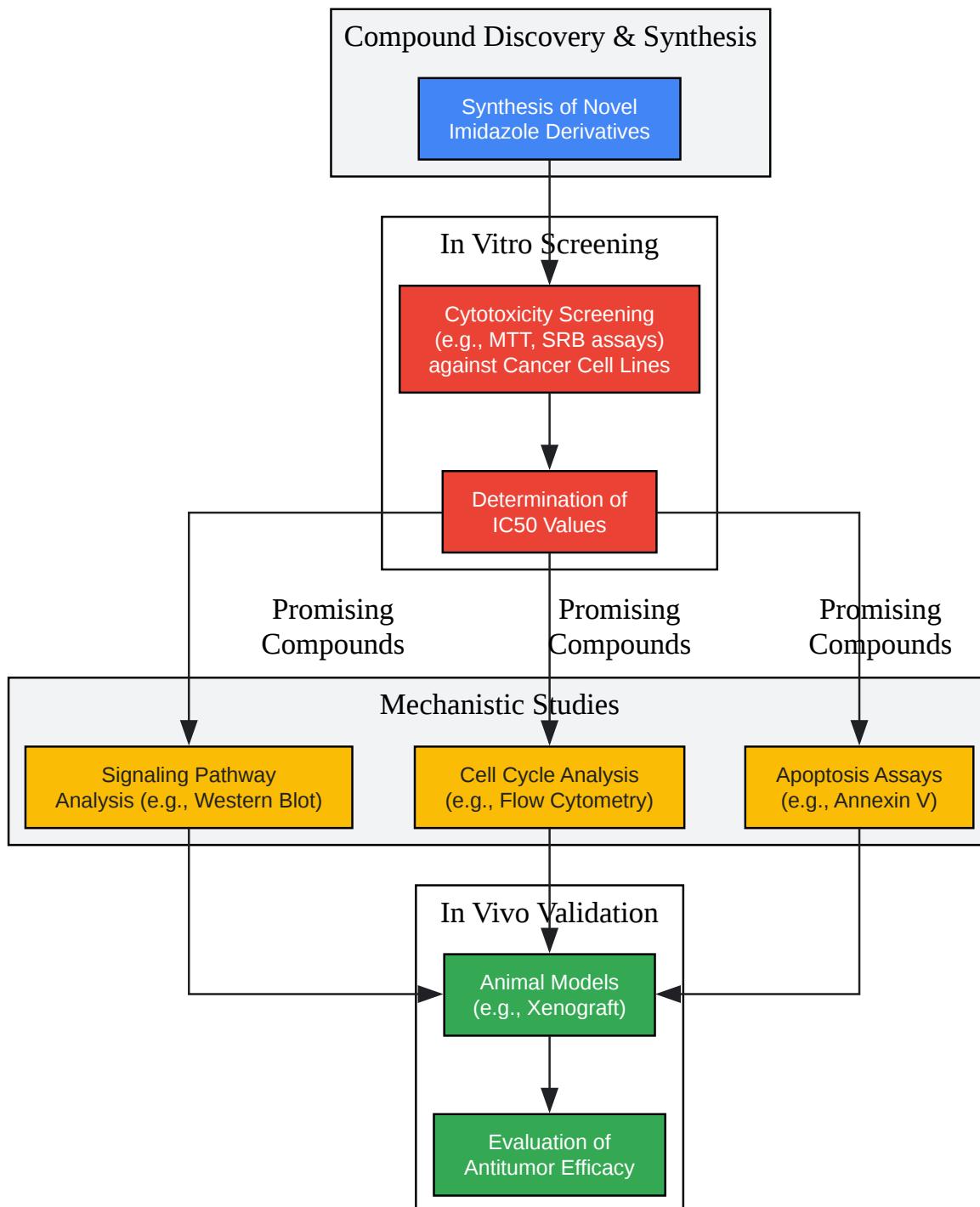
- Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins in a stoichiometric manner under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
- Protocol:
 - Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
 - Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).
 - Staining: The fixed cells are stained with an SRB solution.
 - Washing: Unbound dye is removed by washing with acetic acid.
 - Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
 - Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
 - Data Analysis: IC₅₀ values are calculated based on the absorbance readings.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the molecular mechanisms underlying the anticancer effects of imidazole derivatives. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms of action is the inhibition of protein kinases.^[1] For instance, certain imidazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a crucial mediator of cell adhesion and migration.^[3] Others have been shown to target the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which are frequently dysregulated in various cancers.^{[4][5]} The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.



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